![molecular formula C16H10N4O5 B14271635 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 138682-90-3](/img/structure/B14271635.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is a hydrazone derivative that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties, which make it useful in the synthesis of other chemical compounds and in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the condensation of 2-naphthaldehyde with 2,4-dinitrophenylhydrazine. This reaction is carried out in a refluxing acidic medium, often yielding the target compound in high purity and yield . The reaction conditions are crucial for the successful synthesis, with temperature and pH playing significant roles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amines.
Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids for condensation reactions, reducing agents like hydrogen or metal hydrides for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the hydrazone functional group, which can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways are still under investigation, but its ability to detect and bind to specific ions and molecules makes it a valuable tool in analytical chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates: These compounds share similar structural features and are used in the synthesis of biologically active molecules.
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable complexes and its vibrant color make it particularly useful in analytical applications and as a dye precursor .
Propiedades
Número CAS |
138682-90-3 |
|---|---|
Fórmula molecular |
C16H10N4O5 |
Peso molecular |
338.27 g/mol |
Nombre IUPAC |
3-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-16-8-11-4-2-1-3-10(11)7-14(16)18-17-13-6-5-12(19(22)23)9-15(13)20(24)25/h1-9,21H |
Clave InChI |
OOTXESONLJRGSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



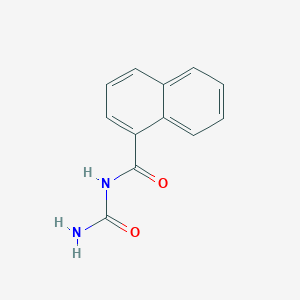
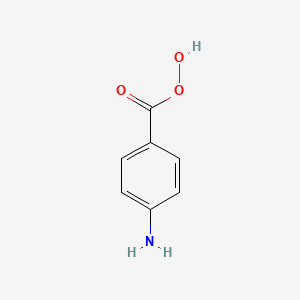
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
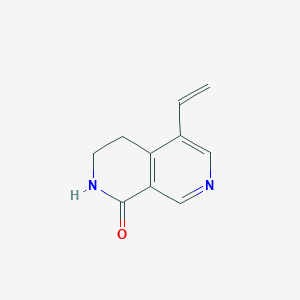

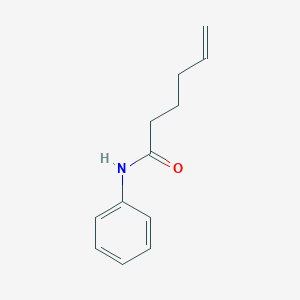
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
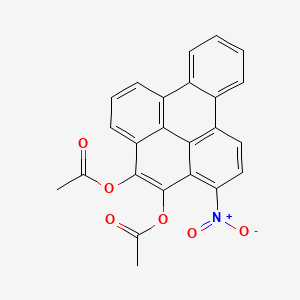
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)

![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
